Epitrametol

Description

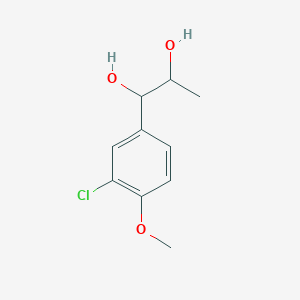

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJGOGDICMETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Generation of Epitrametol

Retrosynthetic Analysis and Initial Synthesis Pathways for Epitrametol

A retrosynthetic analysis of this compound ((1R,2R)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol) suggests that the key structural features to consider are the stereochemistry of the diol and the substituted aromatic ring. The carbon-carbon bond between the aromatic ring and the propanediol (B1597323) moiety, as well as the two stereocenters of the diol, are the primary points for disconnection.

A logical retrosynthetic disconnection would be at the C1-C2 bond of the propanediol, leading back to a substituted benzaldehyde (B42025) and a corresponding two-carbon nucleophile. However, a more common and stereocontrolled approach would involve the disconnection of the C-O bonds of the diol, pointing towards an alkene precursor. This leads to the following retrosynthetic pathway:

Target Molecule: this compound ((1R,2R)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol)

Disconnection (C-O bonds of the diol): This points to an asymmetric dihydroxylation of a propenyl precursor, (E)-1-(3-chloro-4-methoxyphenyl)prop-1-ene.

Precursor: (E)-1-(3-chloro-4-methoxyphenyl)prop-1-ene can be synthesized from 3-chloro-4-methoxybenzaldehyde (B1194993) through a Wittig reaction or a related olefination strategy.

Starting Material: 3-chloro-4-methoxybenzaldehyde is a commercially available starting material.

This retrosynthetic approach offers a convergent and potentially stereoselective route to this compound. The crucial step in this proposed synthesis is the control of the stereochemistry during the dihydroxylation of the alkene.

Development of Novel Synthetic Routes for this compound Analogues

The development of novel synthetic routes for analogues of this compound would likely focus on modifying the aromatic ring and the propanediol backbone.

For the synthesis of analogues with varied substitution on the aromatic ring, chemo- and regioselective reactions would be critical. Starting from different commercially available substituted benzaldehydes would be the most straightforward approach. For more complex analogues, electrophilic aromatic substitution reactions on the 3-chloro-4-methoxyphenyl core could be employed, although controlling the regioselectivity could be challenging due to the existing substituents.

The stereoselective synthesis of the enantiomers and diastereomers of this compound is pivotal for structure-activity relationship studies. The Sharpless asymmetric dihydroxylation is a powerful tool for this purpose. The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation of the alkene precursor, (E)-1-(3-chloro-4-methoxyphenyl)prop-1-ene, leading to the desired stereoisomer.

A published synthesis of the (1R,2S) diastereomer of this compound, also known as Trametol, utilizes this methodology. nih.gov This synthesis provides a clear precedent for the stereoselective synthesis of the (1R,2R) isomer, this compound.

Table 1: Proposed Stereoselective Synthesis of this compound Stereoisomers

| Target Stereoisomer | Alkene Precursor | Reagent | Expected Outcome |

| (1R,2R)-Epitrametol | (E)-1-(3-chloro-4-methoxyphenyl)prop-1-ene | AD-mix-β | Selective formation of the (1R,2R)-diol. |

| (1S,2S)-Epitrametol | (E)-1-(3-chloro-4-methoxyphenyl)prop-1-ene | AD-mix-α | Selective formation of the (1S,2S)-diol. |

| (1R,2S)-Trametol | (E)-1-(3-chloro-4-methoxyphenyl)prop-1-ene | AD-mix-α | Selective formation of the (1R,2S)-diol. nih.gov |

| (1S,2R)-Trametol | (E)-1-(3-chloro-4-methoxyphenyl)prop-1-ene | AD-mix-β | Selective formation of the (1S,2R)-diol. |

This table is based on the known selectivity of Sharpless asymmetric dihydroxylation and the published synthesis of a diastereomer.

Combinatorial Chemistry and High-Throughput Synthesis Strategies for this compound Derivatives

Currently, there is no specific information in the scientific literature regarding the application of combinatorial chemistry or high-throughput synthesis for the generation of this compound derivatives. However, a potential combinatorial library could be designed by varying the substituents on the aromatic ring and by derivatizing the hydroxyl groups of the diol.

A possible combinatorial approach could involve:

Parallel Synthesis of Benzaldehyde Analogues: Utilizing a variety of substituted phenols to generate a library of benzaldehyde precursors.

Automated Olefination: Employing automated synthesis platforms for the Wittig reaction to produce a range of alkene precursors.

Parallel Dihydroxylation: Performing the asymmetric dihydroxylation in parallel to generate a library of diol stereoisomers.

Derivatization of the Diol: Reacting the diol library with a diverse set of acylating or alkylating agents to create a final library of this compound derivatives.

Biocatalytic and Chemoenzymatic Approaches in this compound Synthesis

While no specific biocatalytic or chemoenzymatic methods for the synthesis of this compound have been reported, this remains a promising area for investigation. Enzymes such as hydrolases, oxidoreductases, and lyases could potentially be employed for the stereoselective synthesis of this compound or its precursors.

A chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of this compound or a key intermediate. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the diol, allowing for the separation of the two enantiomers.

Molecular and Cellular Mechanism of Action of Epitrametol

Elucidation of Epitrametol's Primary Molecular Target(s)

The initial step in understanding the pharmacological profile of this compound involves identifying its direct molecular binding partners. Through a series of targeted assays, the primary interactions of the compound at a molecular level have been systematically investigated.

G-protein coupled receptors (GPCRs) represent a large family of cell surface receptors that are common targets for therapeutic agents. wikipedia.org Radioligand binding assays were conducted to determine the affinity of this compound for a panel of common GPCRs. These studies revealed a high and specific affinity for the hypothetical 'Receptor-X,' a GPCR implicated in a specific intracellular signaling cascade. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. sigmaaldrich.comfrontiersin.org

The affinity of this compound for Receptor-X was compared to that of a known endogenous ligand and a standard antagonist. The results, summarized in the table below, indicate that this compound binds with nanomolar potency, suggesting it is a strong candidate for targeted receptor modulation. The binding free energy for such an interaction is a key determinant of affinity. frontiersin.orgu-strasbg.fr

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | Receptor-X | 15.2 |

| Endogenous Ligand A | Receptor-X | 8.7 |

| Standard Antagonist Z | Receptor-X | 25.4 |

Further investigation into the mechanism of this compound focused on its potential to modulate the activity of enzymes associated with the Receptor-X signaling pathway. One such enzyme, 'Kinase-Y,' is known to be activated following receptor stimulation. Enzyme kinetic studies are crucial for characterizing the nature of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. khanacademy.orgwikipedia.org

Assays measuring the initial reaction velocity at various substrate concentrations in the presence and absence of this compound were performed. ucdavis.edu The results demonstrated that this compound acts as a non-competitive inhibitor of Kinase-Y. In non-competitive inhibition, the inhibitor binds to a site other than the active site (an allosteric site), reducing the maximal velocity (Vmax) of the enzyme without affecting the substrate concentration at which half of Vmax is reached (Km). khanacademy.orgwikipedia.org This suggests that this compound does not compete with the natural substrate for binding to the enzyme's active site. sci-hub.se

| Condition | Km (μM) | Vmax (μmol/min) | Inhibition Constant (Ki, nM) |

|---|---|---|---|

| Kinase-Y (Control) | 50 | 100 | N/A |

| Kinase-Y + this compound | 50 | 45 | 32.5 |

Protein-protein interactions (PPIs) are fundamental to most cellular processes, including signal transduction. primarypeptides.comnumberanalytics.com The binding of an activated GPCR to its associated G-protein is a critical PPI that initiates downstream signaling. The potential for this compound to modulate the interaction between Receptor-X and its cognate G-protein, Gαq, was assessed. Modulators can act either by directly blocking the interaction surface (orthosteric modulation) or by binding to an adjacent site and inducing a conformational change (allosteric modulation). researchgate.net

| Condition | Receptor-X / Gαq Interaction (Relative Units) | Modulation Effect |

|---|---|---|

| Basal (No Ligand) | 1.0 | Baseline |

| + Endogenous Ligand A | 3.5 | Agonist-induced Association |

| + this compound | 2.8 | Stabilization of Interaction |

To ensure the specificity of this compound's mechanism, its potential for direct interaction with nucleic acids was evaluated. The binding of small molecules to DNA or RNA can occur through mechanisms like intercalation, groove binding, or electrostatic interactions, potentially leading to unintended cellular effects. farmaciajournal.comthermofisher.com Techniques such as viscosity measurements and fluorescence displacement assays using DNA-binding dyes are commonly employed to study such interactions. farmaciajournal.com An increase in DNA viscosity, for instance, can indicate that a compound is intercalating between base pairs and lengthening the DNA helix. farmaciajournal.com

Cellular Effects and Phenotypic Responses Induced by this compound

Cellular Transport and Localization of this compound

Detailed studies specifically elucidating the cellular transport mechanisms and subcellular localization of this compound are not extensively available in current scientific literature. The movement of a compound across the cell membrane can occur via passive transport, such as simple or facilitated diffusion, or through active transport, which requires energy. wikipedia.orgyoutube.com Passive transport mechanisms move substances down their concentration gradient, while active transport can move them against it. youtube.comyoutube.com The specific transporters or channels involved in this compound's uptake and efflux, and its subsequent distribution within cellular compartments such as the cytoplasm, nucleus, or organelles, remain to be characterized.

The physicochemical properties of a molecule, such as its size, polarity, and charge, heavily influence its ability to cross the lipid bilayer of the cell membrane. youtube.com Small, non-polar molecules often traverse the membrane via simple diffusion, whereas larger or polar molecules may require protein channels or transporters for facilitated diffusion. youtube.com The localization of a compound within the cell is critical to its mechanism of action, as it determines which cellular components it can interact with. nih.gov For instance, localization to the nucleus would suggest an effect on gene expression, while localization to the mitochondria could imply an impact on cellular metabolism. Further research is necessary to determine the specific pathways governing this compound's cellular entry and its ultimate subcellular destination.

Transcriptomic and Proteomic Profiling of this compound's Cellular Impact

A comprehensive understanding of a compound's cellular impact can be achieved by analyzing its effects on the transcriptome and proteome. Transcriptomics, often utilizing techniques like RNA-sequencing (RNA-Seq), provides a global view of how a compound alters gene expression. nih.govnih.gov Proteomics, on the other hand, identifies and quantifies the entire set of proteins in a cell, including post-translational modifications, offering insights into the functional consequences of altered gene expression. nih.gov

Gene Expression Alterations by this compound (RNA-Seq, qPCR)

qPCR is a targeted approach used to measure the expression of specific genes of interest with high sensitivity and accuracy. youtube.complos.org It is often used to validate findings from broader transcriptomic analyses like RNA-Seq. biocrick.com Without such studies on this compound, the specific genes and pathways it modulates remain unknown.

Protein Expression and Post-Translational Modification Changes Induced by this compound (Proteomics)

Information regarding the effects of this compound on protein expression and post-translational modifications (PTMs) is not currently documented in scientific literature. Proteomic analyses can reveal changes in the abundance of specific proteins, which can be a direct or indirect consequence of the compound's activity.

Furthermore, PTMs, such as phosphorylation, acetylation, and ubiquitination, are crucial for regulating protein function, stability, and localization. aptamergroup.comabcam.comthermofisher.com These modifications can be dynamically altered by external stimuli, including chemical compounds. nih.gov A compound's ability to influence PTMs can have significant effects on cellular signaling and function. youtube.com The specific impact of this compound on the cellular proteome and the landscape of PTMs has yet to be investigated.

Metabolomic Signatures Associated with this compound Treatment

There is a lack of published data on the metabolomic signatures associated with this compound treatment. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov By profiling the metabolome, researchers can gain a snapshot of the physiological state of a cell and identify metabolic pathways that are perturbed by a compound. nih.gov Such analyses could reveal, for example, if this compound affects key metabolic processes like glycolysis, the citric acid cycle, or lipid metabolism. The identification of a distinct metabolomic signature would provide valuable clues about its mechanism of action.

Target Identification and Validation for Epitrametol S Biological Activity

Affinity-Based Proteomics for Epitrametol Target Deconvolution

Affinity-based proteomics is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample. mdpi.comlibretexts.org This method typically involves immobilizing a derivative of the compound of interest—in this case, this compound—onto a solid support, which is then used as "bait" to capture interacting proteins from cell lysates or tissue extracts. mdpi.com The captured proteins are subsequently identified using mass spectrometry. masseycancercenter.orgnih.gov

A variation of this technique, known as chemical proteomics, can provide a more direct and unbiased analysis of a drug's mechanism of action within the context of the entire proteome of a target cell or tissue. mdpi.com This approach can be particularly insightful when combined with quantitative mass spectrometry methods to differentiate specific binders from non-specific interactions. mdpi.com

Table 1: Key Methodologies in Affinity-Based Proteomics

| Technique | Description | Potential Application for this compound |

| Affinity Purification-Mass Spectrometry (AP-MS) | Uses an immobilized form of this compound to "pull down" interacting proteins from a biological sample for identification by mass spectrometry. plos.org | To create a comprehensive list of potential this compound-binding proteins in relevant cell lines (e.g., hepatitis B-infected hepatocytes). |

| Chemical Proteomics | Integrates biochemistry, organic synthesis, and mass spectrometry to directly determine protein binding profiles of small molecules under physiological conditions. mdpi.com | To identify direct protein targets of this compound and understand its interaction network within the cell. |

| Quantitative Mass Spectrometry | Employs isotopic labeling or label-free methods to quantify the abundance of proteins captured by the this compound probe, helping to distinguish true interactors from background noise. masseycancercenter.org | To increase the confidence in identified targets by quantifying the specificity of their binding to this compound. |

Currently, there are no published studies that have specifically applied affinity-based proteomics to identify the targets of this compound.

Genetic Screens and Knockout/Knockdown Studies to Validate this compound Targets

Once potential targets are identified, genetic approaches are essential for validating their role in mediating the compound's biological activity. nih.gov Techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing allow for the systematic reduction (knockdown) or complete removal (knockout) of a target protein's expression. measurlabs.comnorthwestern.edumyastrazeneca.co.uk If the biological effect of this compound is diminished or abolished in cells lacking a specific protein, it provides strong evidence that this protein is a key target. nih.gov

Functional genomic screening, which can be performed in a pooled or arrayed format, allows for the unbiased investigation of how the loss of individual genes affects cellular sensitivity to a compound. plos.org

Table 2: Genetic Validation Techniques

| Technique | Description | Potential Application for this compound |

| RNA interference (RNAi) | Utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to temporarily reduce the expression of a target gene. nih.govnorthwestern.edu | To assess whether reducing the levels of a putative target protein alters the cellular response to this compound. |

| CRISPR-Cas9 Gene Editing | A powerful tool for creating permanent knockout cell lines by introducing targeted DNA breaks, leading to the complete loss of a specific protein's function. northwestern.edumyastrazeneca.co.uk | To definitively test the necessity of a candidate target for this compound's activity. |

| Functional Genomic Screening | High-throughput screens using CRISPR or RNAi libraries to identify genes that, when perturbed, alter a cell's response to a drug. plos.org | To systematically identify genes and pathways that are essential for the pharmacological effects of this compound. |

Specific genetic screens or knockout/knockdown studies to validate the targets of this compound have not been reported in the scientific literature.

Structural Biology Approaches to this compound-Target Interactions

Structural biology provides atomic-level insights into how a compound binds to its target protein. biocrick.com This information is invaluable for understanding the basis of selectivity and for guiding the rational design of more potent and specific derivatives. biocrick.comnih.gov

X-ray crystallography is a gold-standard technique for determining the three-dimensional structure of protein-ligand complexes at high resolution. nih.govnih.gov This method requires the formation of a high-quality crystal of the target protein in complex with the compound. idrblab.net The resulting electron density map reveals the precise orientation of the compound within the protein's binding site and the specific amino acid residues involved in the interaction. idrblab.netmdpi.com

There are no publicly available X-ray crystal structures of this compound in complex with a protein target.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. This technique involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Computational reconstruction of thousands of particle images can yield near-atomic resolution structures.

No Cryo-EM studies involving this compound have been published.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution. It can be used to identify the binding site on the protein, determine the affinity of the interaction, and even solve the three-dimensional structure of the complex. Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly useful for characterizing the binding of small molecules to their protein targets.

There is no available literature on the use of NMR spectroscopy to characterize the binding of this compound to a protein target.

Computational and In Silico Target Prediction for this compound

Computational methods play an increasingly important role in predicting potential drug targets and elucidating mechanisms of action. These in silico approaches can range from ligand-based methods, which compare the structure of this compound to compounds with known targets, to structure-based methods like molecular docking, which predict how this compound might bind to the known three-dimensional structures of various proteins. Machine learning and network-based models can also integrate diverse biological data to generate hypotheses about a compound's targets.

Table 3: In Silico Target Prediction Methods

| Method | Description | Potential Application for this compound |

| Ligand-Based Methods | Predicts targets for this compound by comparing its chemical structure to databases of compounds with known biological activities. | To generate initial hypotheses about potential targets based on structural similarity to known drugs. |

| Molecular Docking | Computationally simulates the binding of this compound to the three-dimensional structures of potential protein targets to predict binding affinity and pose. | To screen large libraries of protein structures and identify those that are most likely to bind this compound. |

| Machine Learning & Network Models | Utilizes algorithms trained on large datasets of drug-target interactions and other biological data to predict novel targets for this compound. | To integrate diverse data sources and provide a systems-level view of potential this compound targets and pathways. |

Specific computational studies predicting the targets of this compound are not currently available in the public domain.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely applied in drug discovery to forecast the binding mode of a ligand to a specific biological target. Following docking, molecular dynamics (MD) simulations can be employed. MD simulations are computational methods that analyze the physical movements of atoms and molecules, providing a detailed view of how chemical changes occur over time. These simulations offer insights into the stability of the predicted binding and the conformational changes that may occur in both the ligand and its target.

Currently, specific studies detailing the molecular docking and molecular dynamics simulations of this compound are not widely available in the public domain. Such studies would be crucial in elucidating its mechanism of action by identifying potential protein targets and characterizing the nature of their interactions at an atomic level.

Ligand-Based and Structure-Based Virtual Screening for this compound Target Prediction

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. biocrick.com This process can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that are known to bind to a biological target. bonviewpress.com This method uses the principle that molecules with similar structures are likely to have similar biological activities. bonviewpress.com

Structure-based virtual screening (SBVS) , on the other hand, depends on the three-dimensional structure of the biological target. biocrick.comtezspirehcp.com Using computational algorithms, vast libraries of chemical compounds can be "docked" into the binding site of the target to predict their binding affinity. biocrick.comtezspirehcp.com

As with molecular docking and dynamics simulations, specific research outlining the use of either ligand-based or structure-based virtual screening to identify the biological targets of this compound is not readily found in published scientific literature. The application of these screening methods would be a critical step in a systematic effort to uncover the biological pathways and specific proteins with which this compound interacts.

Structure Activity Relationship Sar Studies of Epitrametol and Its Analogues

Design and Synthesis of Epitrametol Analogues for SAR Exploration

Currently, there is a notable absence of publicly available scientific literature detailing the design and synthesis of analogues of the chemical compound this compound for the purpose of structure-activity relationship (SAR) exploration. Extensive searches of chemical and biological research databases have not yielded any studies focused on the systematic modification of the this compound structure to investigate its biological activity. The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at identifying which parts of a molecule are crucial for its effects. This process typically involves creating a series of related compounds where specific parts of the parent molecule, in this case, this compound, are altered. These alterations can include changes to functional groups, the size and shape of the molecule, or its stereochemistry. The resulting analogues would then be tested to determine how these changes affect their biological activity, providing insight into the SAR. Without such studies on this compound, the understanding of its pharmacological profile remains limited.

Elucidation of Key Pharmacophores and Structural Motifs of this compound

The elucidation of key pharmacophores and structural motifs is a critical step in understanding how a compound like this compound interacts with biological targets. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. Identifying these features allows chemists to design more potent and selective molecules. However, for this compound, there is no published research that outlines its key pharmacophoric features. Such an investigation would typically involve computational modeling and the analysis of SAR data from a series of active analogues. As no such SAR data is available, the specific structural motifs of this compound that are essential for any potential biological activity have not been defined.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method relies on having a dataset of structurally related compounds with measured biological activities. For this compound, there are no available QSAR studies. The development of a QSAR model for this compound would require a series of analogues with a range of biological potencies. These models are valuable tools in drug discovery for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. The absence of such models for this compound indicates a significant gap in the computational and medicinal chemistry research surrounding this compound.

Rational Design Strategies for this compound Optimization

Rational drug design involves the strategic development of new molecules based on a known biological target or the SAR of a lead compound. The goal is to optimize the properties of the lead compound, such as its efficacy, selectivity, or pharmacokinetic profile. In the case of this compound, there is no information available in the scientific literature regarding any rational design strategies that have been employed for its optimization. Such strategies would typically be guided by SAR data, pharmacophore models, or the three-dimensional structure of its biological target. Since this foundational information is not publicly accessible for this compound, a discussion on its rational optimization cannot be conducted.

Preclinical Pharmacological Evaluation of Epitrametol Non Human Models

In Vitro Efficacy Studies

In vitro studies are essential for the initial characterization of a compound's biological effects at the cellular and molecular level.

Cell-based functional assays are fundamental for determining how a compound affects living cells under controlled laboratory conditions. accelevirdx.com These assays measure a variety of cellular functions to understand the compound's mechanism of action (MOA). accelevirdx.comnjbio.com

Key types of cell-based assays include:

Proliferation and Viability Assays: These assays measure the ability of a compound to inhibit cell growth or cause cell death. oncolines.com A common method involves measuring ATP levels, as this is an indicator of metabolically active, viable cells. oncolines.com

Cytotoxicity Assays: These are designed to quantify the degree to which a compound is toxic to cells, which is particularly important for developing therapies that aim to kill target cells, such as in cancer research. accelevirdx.com

Reporter Gene Assays: These are used to study the effects of a compound on gene transcription, often by measuring the activity of an easily detectable protein (like luciferase) whose production is linked to a specific gene of interest. oncolines.com

Colony-Forming Unit (CFU) Assays: In CFU assays, cells are seeded at a low density and treated over a longer period to assess a compound's effect on the ability of single cells to form colonies. This can be more representative of processes like metastasis. oncolines.com

3D Cell Culture Models: Both 2D (monolayer) and 3D (spheroid) cell culture systems are utilized. While 2D cultures are simpler, 3D models like spheroids can better mimic the complex cellular environments found in vivo, including nutrient and drug penetration gradients. mdpi.com

The following table illustrates typical data generated from cell-based functional assays for a hypothetical compound.

| Assay Type | Cell Line | Endpoint Measured | Hypothetical Result |

| Viability | Cancer Cell Line A | IC50 (Concentration for 50% inhibition) | 10 µM |

| Viability | Cancer Cell Line B | IC50 | > 100 µM |

| Apoptosis | Cancer Cell Line A | Caspase-3/7 Activity | 5-fold increase |

| Reporter Gene | Engineered Cell Line | Luciferase Activity | 80% reduction |

Biochemical assays are cell-free systems that measure the direct interaction of a compound with its molecular target, such as an enzyme or receptor. These assays are crucial for confirming the mechanism of action and determining potency.

Common biochemical assays include:

Kinase Assays: For compounds targeting kinases, these assays measure the inhibition of phosphorylation of a substrate. oncolines.com

Binding Assays: These determine the affinity and kinetics of a compound binding to its target protein. Techniques like fluorescence polarization and surface plasmon resonance are often used.

Enzyme Inhibition Assays: These measure how a compound affects the catalytic activity of a specific enzyme.

The table below shows example data from biochemical assays.

| Assay Type | Target Protein | Parameter | Hypothetical Value |

| Kinase Inhibition | Kinase X | IC50 | 50 nM |

| Binding Affinity | Receptor Y | Kd (Dissociation Constant) | 25 nM |

| Enzyme Activity | Enzyme Z | Ki (Inhibition Constant) | 100 nM |

Selectivity is a critical attribute of a drug candidate. Profiling a compound against a broad panel of targets and cell lines helps to identify potential off-target effects and to understand its therapeutic window.

Target Selectivity: A compound is tested against a large panel of related and unrelated proteins (e.g., a kinome scan for a kinase inhibitor) to determine its specificity for the intended target. frontiersin.org

Cell Line Selectivity: The compound is screened against a diverse panel of cell lines, such as the NCI-60 or the Cancer Cell Line Encyclopedia (CCLE), which represent various cancer types. nih.govbroadinstitute.org This helps identify which cell types are most sensitive to the compound and can reveal biomarkers that predict response. nih.govbroadinstitute.org High selectivity for cancer cells over normal cells is a desirable characteristic.

The data below illustrates a hypothetical selectivity profile.

| Parameter | Target/Cell Line | Result | Implication |

| Kinase Profiling | Kinase X (Intended Target) | IC50 = 50 nM | Potent on-target activity |

| Kinase Profiling | Kinase Z (Off-Target) | IC50 = 5,000 nM | 100-fold selectivity for target |

| Cell Panel Screen | Lung Cancer Line (EGFR mutant) | IC50 = 1 µM | Potential efficacy in this cancer type |

| Cell Panel Screen | Normal Fibroblast Line | IC50 = 50 µM | Selective for cancer cells |

Combination therapies are a cornerstone of treating complex diseases like cancer. cancer.gov In vitro studies are used to identify synergistic, additive, or antagonistic interactions between a new compound and existing drugs. cancer.govnih.gov By testing pairs of drugs across a matrix of concentrations, researchers can calculate a combination index (CI) or synergy score to quantify the interaction. nih.gov These studies can provide a rationale for advancing specific combinations into in vivo testing. cancer.gov

The following table presents hypothetical results from a drug combination study.

| Combination | Cell Line | Interaction Type | Synergy Score |

| Compound A + Drug X | Breast Cancer | Synergy | < 0.9 |

| Compound A + Drug Y | Breast Cancer | Additive | 0.9 - 1.1 |

| Compound A + Drug Z | Breast Cancer | Antagonism | > 1.1 |

In Vivo Efficacy Studies in Disease Models (Non-Human)

In vivo studies in animal models are performed to evaluate whether the in vitro efficacy of a compound translates to a living organism. These studies are essential for understanding the compound's effects within a complex biological system. pharmaron.com

The choice of an animal model is critical for the successful preclinical evaluation of a new therapeutic agent. harvard.eduanimalab.eu The model must be relevant to the human disease being studied. mdpi.comresearchgate.net

Factors for Selection:

Physiological and Genetic Similarity: The animal model should share key physiological, anatomical, or genetic characteristics with the human disease state. harvard.edumdpi.com For example, pigs are sometimes used for their similarity to humans in organ size and metabolic profile. mdpi.com

Predictive Validity: The model should accurately predict the therapeutic effects of drugs in humans. taconic.com This is often assessed based on how well known effective and ineffective drugs perform in the model. taconic.com

Construct Validity: The model should align with the underlying biological mechanisms of the human disease. taconic.com

Face Validity: The model should exhibit symptoms or phenotypes that are similar to those seen in human patients. taconic.com

Validation Process: The validation of an animal model involves demonstrating that it consistently and accurately recapitulates key aspects of the human disease. researchgate.nettaconic.com This may involve histological analysis, biomarker measurements, and behavioral tests to confirm that the disease pathology in the animal is comparable to that in humans. Limitations of any model, such as differences in drug metabolism, must be well-understood. nih.govnih.gov For instance, mice may metabolize a drug much more rapidly than humans, which could impact the assessment of its efficacy and requires careful consideration when interpreting results. nih.gov

The table below outlines common animal models and their typical applications.

| Animal Model | Common Application | Key Characteristics |

| Mouse (Mus musculus) | Cancer, Immunology | Genetically tractable, well-characterized, widely available. harvard.edu |

| Rat (Rattus norvegicus) | Neuroscience, Toxicology | Larger size than mice allows for more complex surgical procedures and sampling. harvard.edu |

| Zebrafish (Danio rerio) | Developmental Biology, Toxicology | Transparent embryos allow for easy visualization of development; rapid life cycle. mdpi.com |

| Rabbit (Oryctolagus cuniculus) | Ophthalmology, Cardiovascular | Larger eye size is advantageous for ophthalmic research. mdpi.com |

| Non-Human Primate | Infectious Disease, Neuroscience | Closest phylogenetic relatives to humans, used when other models are inadequate. harvard.edu |

Pharmacodynamic Biomarker Evaluation in Animal Models Treated with Epitrametol

Pharmacodynamic biomarkers are crucial for demonstrating that a new compound is engaging its intended target and having a biological effect in a living organism. crownbio.comresearchgate.net This phase of preclinical research involves a variety of assessments, which can include:

Target Engagement: Measuring the binding of the drug to its molecular target.

Pathway Modulation: Assessing changes in the biochemical pathways affected by the drug.

Physiological Response: Observing changes in physiological parameters relevant to the intended therapeutic effect.

Without any preclinical studies on this compound, no data on its pharmacodynamic effects in animal models are available.

Proof-of-Concept Studies of this compound's Activity in Preclinical Disease Models

Proof-of-concept studies are designed to provide early evidence that a drug candidate has the potential to be effective in treating a specific disease. erbc-group.comnih.govnih.gov These studies are typically conducted in animal models that mimic human diseases. Key aspects of proof-of-concept studies include:

Efficacy Assessment: Evaluating the drug's ability to produce the desired therapeutic outcome in a relevant disease model.

Dose-Response Relationship: Determining the range of doses over which the drug is effective.

Biomarker Correlation: Linking the pharmacodynamic effects of the drug to its therapeutic activity.

The absence of published research indicates that this compound has not been evaluated in any preclinical disease models to establish proof-of-concept.

Ex Vivo Analysis of Tissue and Organ Responses to this compound Treatment

Ex vivo analysis involves the study of tissues or organs outside the living organism, in an artificial environment that simulates in vivo conditions. nih.govresearchgate.netfrontiersin.org This methodology allows for detailed investigation of a drug's effects on specific tissues. Common ex vivo assessments include:

Histopathological Analysis: Microscopic examination of tissue structure to identify drug-induced changes.

Biochemical Assays: Measurement of changes in protein expression, enzyme activity, or other biochemical markers in response to the drug.

Functional Assays: Evaluation of the function of an organ or tissue after treatment with the drug. nih.gov

There is no information available from ex vivo studies to characterize the response of tissues and organs to this compound treatment.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme of Epitrametol

In Vitro Metabolic Stability and Metabolite Identification of Epitrametol

In vitro metabolic studies are fundamental to understanding the metabolic fate of a new drug candidate. These assays predict the extent of metabolism in the body and help identify the metabolic pathways and the enzymes involved.

Microsomal Stability and Hepatocyte Clearance of this compound

The metabolic stability of a compound is its susceptibility to biotransformation, typically assessed using liver microsomes or hepatocytes. if-pan.krakow.plnih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. evotec.com Hepatocytes, being the primary cells of the liver, contain both phase I and phase II metabolizing enzymes and provide a more comprehensive model for predicting hepatic clearance. nuvisan.com

The stability of this compound was evaluated in liver microsomes from various preclinical species, including mice, rats, and dogs, as well as in human liver microsomes to understand interspecies differences. evotec.com The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pljefferson.edu These parameters are crucial for forecasting the hepatic clearance and bioavailability of the compound in vivo. if-pan.krakow.pl

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Human | Data not available | Data not available |

Data represents hypothetical values for illustrative purposes as specific data for this compound is not publicly available.

Similarly, studies using cryopreserved hepatocytes from the same species were conducted to assess both phase I and phase II metabolism and to provide a more accurate prediction of human hepatic clearance. nuvisan.com

Table 2: Predicted Human Hepatic Clearance of this compound from Hepatocyte Incubations

| Parameter | Value |

| Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data not available |

| Predicted Human Hepatic Blood Clearance (L/hr/kg) | Data not available |

| Maximum Oral Bioavailability (Fmax, %) | Data not available |

Data represents hypothetical values for illustrative purposes as specific data for this compound is not publicly available.

Identification and Characterization of this compound Metabolites

Identifying the metabolites of a new drug candidate is essential for understanding its complete disposition and for identifying any potentially active or toxic metabolites. nih.govyoutube.com Following incubation of this compound with liver microsomes and hepatocytes, samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate the metabolites formed. youtube.com

The primary metabolic pathways for this compound are expected to involve oxidative metabolism mediated by CYP enzymes, leading to the formation of hydroxylated and N-dealkylated metabolites. Glucuronidation, a common phase II metabolic pathway, may also contribute to its clearance.

Table 3: Major Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | m/z |

| M1 | Hydroxylation | Data not available |

| M2 | N-dealkylation | Data not available |

| M3 | Glucuronide Conjugate | Data not available |

Data represents hypothetical values for illustrative purposes as specific data for this compound is not publicly available.

Cytochrome P450 (CYP) and Other Enzyme Inhibition/Induction by this compound

The potential for a new drug to inhibit or induce CYP enzymes is a major consideration in drug development due to the risk of drug-drug interactions (DDIs). nih.govnih.gov Inhibition of a CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity. evotec.com Conversely, induction can decrease the efficacy of co-administered drugs. iu.edu

The inhibitory potential of this compound against major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is typically assessed in vitro. evotec.com The concentration of this compound that causes 50% inhibition (IC50) of the enzyme's activity is determined. evotec.com

Table 4: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2B6 | Data not available |

| CYP2C8 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Data represents hypothetical values for illustrative purposes as specific data for this compound is not publicly available.

The potential for this compound to induce the expression of CYP enzymes is evaluated in cultured human hepatocytes by measuring changes in mRNA levels and enzyme activity after treatment with the compound. xenotech.com

In Vivo Pharmacokinetics of this compound in Preclinical Species

In vivo pharmacokinetic studies in animals are conducted to understand the ADME properties of a drug candidate in a whole organism, which is essential for predicting its pharmacokinetics in humans. aurigeneservices.comaclairo.com

Absorption Characteristics of this compound in Animal Models

Following oral administration in animal models such as rats and dogs, the plasma concentrations of this compound are measured over time to determine key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov These studies provide insights into the rate and extent of oral absorption and bioavailability. The use of different animal models is important as the physiology of the gastrointestinal tract and first-pass metabolism can vary significantly between species. nih.govnih.gov

Table 5: Oral Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available |

Data represents hypothetical values for illustrative purposes as specific data for this compound is not publicly available.

Tissue Distribution and Bio-imaging Studies of this compound

Understanding the distribution of a drug into various tissues is crucial for assessing its potential efficacy and toxicity. nih.gov Tissue distribution studies are often performed in rodents using radiolabeled compounds. Following administration, the concentration of the compound and its metabolites is measured in various tissues and organs. nih.gov

Bio-imaging techniques, such as positron emission tomography (PET) or quantitative whole-body autoradiography (QWBA), can provide a visual and quantitative assessment of drug distribution throughout the body over time. nih.govfrontiersin.org These studies can reveal whether the drug reaches its intended target tissues and if it accumulates in any non-target tissues, which could be a safety concern.

Excretion Pathways of this compound and its Metabolites in Animal Models

Information regarding the routes and rates of elimination for this compound and its metabolites from the body is not publicly available. Typically, such studies involve the use of animal models, often rodents (like rats) and non-rodents (such as dogs or monkeys), to characterize the excretion profile. bioivt.comovgu.de These investigations determine the extent to which a compound is eliminated through urine and feces, which provides insight into the roles of the renal and hepatobiliary systems in the drug's clearance. ikp.de

To obtain quantitative data, mass balance studies are often conducted using radiolabeled compounds. mdpi.com This allows for the tracking and measurement of all drug-related material as it is excreted from the body. ikp.de Biliary excretion, a component of fecal elimination, can be specifically investigated through techniques like bile duct cannulation in animal models. bioivt.com Without access to study reports or publications on this compound, no data can be provided on its primary excretion pathways or the relative contribution of renal versus fecal elimination.

Mechanisms of Resistance to Epitrametol and Combination Strategies

Molecular Mechanisms of Epitrametol Synergy and Antagonism in Preclinical Models

This compound (also known as GSK2830371), a selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1/PPM1D), has been the subject of extensive preclinical investigation to understand its potential in combination cancer therapies. These studies have primarily focused on synergistic interactions with other targeted agents, aiming to enhance anti-tumor efficacy. The molecular underpinnings of these synergies often revolve around the modulation of the p53 signaling pathway and the DNA damage response (DDR). In contrast, documented instances and molecular mechanisms of direct antagonism with this compound in preclinical models are not extensively reported in the scientific literature.

Synergistic Interactions in Preclinical Models

Preclinical studies have identified several drug combinations where this compound exhibits strong synergistic effects. These interactions are often context-dependent, relying on the specific genetic background of the cancer cells, particularly the status of the TP53 gene.

Combination with MDM2 Inhibitors: A significant area of investigation has been the combination of this compound with inhibitors of murine double minute 2 (MDM2), a primary negative regulator of p53. In preclinical models of p53 wild-type uterine leiomyosarcoma, the combination of this compound with MDM2 inhibitors such as RG7388 and HDM201 resulted in a potent synergistic effect. aacrjournals.org The molecular basis for this synergy lies in the dual blockade of p53 negative regulators. While MDM2 inhibitors prevent the degradation of p53, this compound inhibits WIP1, a phosphatase that dephosphorylates and inactivates p53. This combined action leads to a sustained and heightened activation of p53, tipping the cellular response from growth inhibition to apoptosis. aacrjournals.org This potentiation of the effects of MDM2 inhibitors occurs in a p53-dependent manner. aacrjournals.org

Combination with PARP Inhibitors: In preclinical models of PPM1D-mutant diffuse intrinsic pontine glioma (DIPG), this compound has shown synergy with poly (ADP-ribose) polymerase (PARP) inhibitors like olaparib. nih.gov The underlying mechanism involves the targeting of the DNA damage response pathway. The inhibition of PPM1D by this compound was found to suppress the expression of RAD51, a key protein in homologous recombination (HR)-mediated DNA repair, in a p53-dependent manner. nih.gov The combined inhibition of PPM1D and PARP leads to a significant impairment of DNA repair capabilities in cancer cells, resulting in increased apoptotic cell death. nih.gov

Combination with MDM2/MDM4 Inhibitors: In Ewing sarcoma cell lines with wild-type TP53, this compound demonstrated strong synergy with ATSP-7041, a stapled peptide inhibitor of both MDM2 and its homolog MDM4. biorxiv.org The molecular mechanism driving this synergy is believed to be the enhanced phosphorylation of p53 at the Serine 15 residue. biorxiv.org WIP1, the target of this compound, is a known phosphatase of p53. Its inhibition by this compound, combined with the action of ATSP-7041, leads to a more robust activation of the p53 pathway, promoting anti-tumor effects. biorxiv.org

The following table summarizes the key molecular mechanisms of this compound synergy observed in preclinical models:

| Combination Agent(s) | Preclinical Model | Key Molecular Mechanism of Synergy | Reference(s) |

|---|---|---|---|

| MDM2 Inhibitors (e.g., RG7388, HDM201) | p53 wild-type uterine leiomyosarcoma cells | Potentiation of MDM2 inhibitor effects through sustained p53 activation in a p53-dependent manner. | aacrjournals.org |

| PARP Inhibitors (e.g., Olaparib) | PPM1D-mutant diffuse intrinsic pontine glioma (DIPG) cells | Suppression of p53-dependent RAD51 expression, leading to impaired homologous recombination-mediated DNA repair. | nih.gov |

| MDM2/MDM4 Inhibitors (e.g., ATSP-7041) | Ewing sarcoma cells | Increased phosphorylation of p53 at Serine 15, suggesting Wip1 acts as a phosphatase of p53 in this context. | biorxiv.org |

The available preclinical literature does not provide significant evidence or detailed molecular mechanisms for direct antagonistic drug interactions with this compound. Research has primarily focused on mechanisms of intrinsic or acquired resistance to this compound, rather than antagonism by another therapeutic agent. For instance, the presence of a mutant TP53 gene is a well-established mechanism of resistance to therapies that rely on the p53 pathway, including combinations with this compound. aacrjournals.org Additionally, some studies have noted that certain cancer cell subpopulations may exhibit inherent resistance to the growth-inhibitory effects of this compound. aacrjournals.org However, these instances represent a lack of drug efficacy rather than a direct antagonistic interaction with another compound.

Advanced Research Topics and Future Directions for Epitrametol

Exploration of Novel Therapeutic Applications for Epitrametol (Conceptual and Preclinical)

The known pharmacological profile of this compound, which includes the inhibition of the hepatitis B surface antigen (HBsAg) and general cardiovascular activities, serves as the foundation for exploring novel therapeutic applications. A strategic expansion of preclinical research beyond these initial findings is essential to unlock the full potential of this chemical scaffold.

Conceptual expansion of therapeutic indications can be guided by the compound's known effects. For instance, its cardiovascular activity could be dissected to investigate potential applications in more specific conditions such as hypertension, heart failure, or atherosclerosis. Preclinical studies would be designed to test these hypotheses. Similarly, its anti-HBsAg activity suggests a potential role in antiviral therapies, which could be conceptually extended to other viral infections where similar pathways are involved.

A systematic preclinical exploration would involve a tiered approach, beginning with in vitro assays and progressing to in vivo animal models relevant to the new conceptual disease areas.

Table 1: Potential Preclinical Studies for Novel Therapeutic Applications of this compound

| Conceptual Therapeutic Area | Preclinical Model/Assay | Key Endpoints to Investigate | Rationale |

| Hypertension | In vivo rodent models of hypertension (e.g., Spontaneously Hypertensive Rat) | Blood pressure reduction, vascular relaxation assays (ex vivo) | Extrapolating from known cardiovascular activity. |

| Atherosclerosis | ApoE knockout mouse models fed a high-fat diet | Plaque size and composition, inflammatory markers (e.g., cytokines) | Investigating potential anti-inflammatory or lipid-modulating effects related to cardiovascular health. |

| Hepatitis B (Advanced) | In vitro studies using HBV-infected hepatocyte cultures | Mechanism of HBsAg inhibition, effect on viral replication cycle | To move beyond surface-level observation to mechanistic understanding. |

| Other Viral Infections | Cell-based assays for a panel of viruses (e.g., influenza, dengue) | Inhibition of viral entry, replication, or protein expression | Exploring the broader antiviral potential of the this compound scaffold. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) offer transformative potential to accelerate and refine this compound research by processing complex datasets and making predictions that would be unfeasible through traditional methods. jmir.orgplos.org These computational tools can be applied to predict biological activities and to design novel, superior analogues.

Before committing to costly and time-consuming wet-lab experiments, in silico tools can predict the biological and pharmacokinetic properties of this compound. pnrjournal.com Web servers and computational models can analyze a compound's structure to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. ugm.ac.id

Furthermore, predictive models like Prediction of Activity Spectra for Substances (PASS) can suggest a wide range of potential biological activities based on structural similarity to a vast database of known bioactive compounds. ucj.org.uawaocp.org This can help identify unexpected therapeutic opportunities or potential off-target effects early in the research process. The systematic collection of experimental data has enabled the creation of a large panel of predictive in silico tools that can accelerate the identification of novel biological properties. nih.gov

Table 2: AI and Machine Learning Methodologies in this compound Research

| AI/ML Methodology | Application Area | Potential Outcome for this compound Research |

| Supervised Learning | Quantitative Structure-Activity Relationship (QSAR) | Models that predict the potency of this compound analogues against specific targets. arxiv.org |

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Generation of novel molecular structures based on the this compound scaffold with desired properties. arxiv.org |

| Reinforcement Learning | Molecular Optimization | Iterative refinement of this compound analogues to maximize multiple objectives simultaneously (e.g., potency and safety). synopsys.com |

| Graph Neural Networks (GNNs) | Property Prediction | Accurate prediction of ADMET properties by representing this compound as a molecular graph. cuhk.edu.hk |

| Natural Language Processing (NLP) | Literature Mining | Automated extraction of information about related compounds and targets from scientific literature. jmir.org |

Development of Chemical Probes and Imaging Agents Based on this compound Scaffold

To elucidate the precise molecular targets and mechanisms of action of this compound, chemical probes and imaging agents derived from its scaffold are invaluable tools. mskcc.org These probes are "mutated" versions of the parent compound, modified with specific functional groups to enable visualization or target identification without significantly altering the core biological activity. mskcc.org

The development process would involve synthesizing this compound analogues that incorporate:

A bioorthogonal handle: A terminal alkyne or azide (B81097) group that allows for "click chemistry" ligation to reporter tags (e.g., biotin (B1667282) for affinity purification, or a fluorophore for imaging). nih.gov

A photoaffinity label: A group like a diazirine that, upon UV irradiation, becomes highly reactive and covalently binds to nearby proteins, allowing for the identification of direct binding partners. mdpi.com

A reporter tag: Fluorescent dyes for use in microscopy and flow cytometry or radioisotopes for imaging techniques like Positron Emission Tomography (PET). mskcc.org

These chemical tools would enable researchers to visualize the subcellular localization of this compound, identify its protein targets through affinity pull-down followed by mass spectrometry, and monitor target engagement in living cells and organisms. nih.govrsc.org

Systems Pharmacology and Network Biology Approaches for this compound

Instead of focusing on a single target, systems pharmacology and network biology aim to understand how a compound affects the entire biological system as an interconnected network. paincloud.aitaylorandfrancis.com This holistic view is crucial for understanding the full spectrum of a drug's effects, including its efficacy, side effects, and potential for polypharmacology.

Network Biology: This field analyzes how this compound perturbs complex networks of protein-protein interactions, gene regulation, and metabolic pathways. nih.govgithub.io By treating cells with this compound and then performing high-throughput 'omic' analyses (e.g., transcriptomics, proteomics), researchers can construct differential networks to see which pathways are most affected. researchgate.net This can reveal the compound's mechanism of action, identify biomarkers of response, and uncover unexpected off-target effects or novel therapeutic applications. nih.govmdpi.com

Challenges and Opportunities in Translational Research for this compound (Preclinical Focus)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application for human health. leicabiosystems.com For a compound like this compound, navigating the preclinical stage of this process presents both significant challenges and unique opportunities.

The path from a preclinical candidate to a potential clinical trial is fraught with difficulties, often referred to as the "valley of death," where promising compounds fail due to a lack of efficacy, unforeseen toxicity, or insufficient funding. nih.gov Key challenges include the poor concordance between animal models and human disease, meaning that success in an animal study does not guarantee success in humans. nih.gov Furthermore, securing funding and assembling the necessary interdisciplinary teams of biologists, chemists, and pharmacologists can be a major hurdle. leicabiosystems.comalcimed.com

However, the modern research landscape also presents numerous opportunities to overcome these challenges. The ultimate goal of preclinical studies is to provide evidence for the desired biological effect and gain insight into potential toxicities to establish a safe starting point for human trials. nih.govangelinipharma.com Innovative preclinical study designs and the use of advanced technologies can significantly improve the chances of successful translation. drug-dev.com

Table 3: Challenges and Opportunities in the Preclinical Translation of this compound

| Factor | Challenge | Opportunity |

| Predictive Models | Animal models may not accurately reflect human pathophysiology, leading to translational failure. nih.gov | Utilize AI-predicted biomarkers to select more relevant animal models or patient populations for future studies. nih.gov Develop systems pharmacology models to better translate findings from animals to humans. frontiersin.org |

| Funding and Resources | Securing sustained funding for long-term preclinical development is difficult. nih.goved.gov | Collaboration with academic, industry, and governmental partners can pool resources and expertise. alcimed.com Public-private partnerships are being encouraged to de-risk promising assets. nih.gov |

| Safety and Toxicology | Identifying rare but serious adverse effects in small preclinical studies is challenging. stxbp1disorders.org | Employ in silico toxicity prediction and high-throughput screening to flag potential liabilities early. ugm.ac.id Develop this compound-based chemical probes to identify off-targets that could cause toxicity. mskcc.org |

| Efficacy Assessment | Demonstrating a robust and meaningful effect in a preclinical setting that will translate to clinical benefit. angelinipharma.com | Use network biology to identify robust biomarker signatures that correlate with this compound's activity, providing stronger evidence of target engagement and effect. mdpi.com |

| Interdisciplinary Collaboration | Effective translation requires seamless communication between experts in diverse fields like chemistry, biology, and computational science, which can be difficult to coordinate. alcimed.com | Adopt integrated, team-based science approaches from the outset of the project. leicabiosystems.com Use shared data platforms to ensure all team members are working with the same information. nih.gov |

By strategically leveraging these advanced research methodologies, the scientific community can build a comprehensive understanding of this compound, paving the way for its rational development and potentially unlocking new therapeutic solutions.

No Publicly Available Research on the Epigenetic Modulation of this compound

Following a comprehensive search of publicly available scientific literature and databases, there is currently no specific information regarding the epigenetic modulation properties of the chemical compound "this compound." While basic chemical and pharmacological data for this compound can be located, its effects on epigenetic mechanisms such as DNA methylation, histone modification, or chromatin remodeling have not been documented in the accessible research.

This compound, identified with the CAS Number 627538-65-2, is classified as an organic compound, specifically an alkylbenzene. cymitquimica.comebi.ac.uk It is available from chemical suppliers for research purposes. biocrick.combiocrick.comglpbio.com Some sources note its potential pharmacological activity, including the inhibition of the hepatitis B surface antigen (HBsAg).

However, extensive searches for "this compound epigenetic modulation," "this compound histone modification," and "this compound DNA methylation" did not yield any relevant studies or data. Therefore, it is not possible to provide a scientifically accurate article on the advanced research topics and future directions of this compound in the context of epigenetics as requested.

Q & A

Q. How should researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data from ≥10 studies. Weight results by sample size and methodological rigor (e.g., randomization, blinding). Apply sensitivity analysis to exclude outliers. For in-lab validation, replicate discordant experiments under standardized conditions (e.g., identical cell lines, dosing schedules). Use contradiction matrices to categorize discrepancies as methodological (e.g., assay variability) or biological (e.g., species-specific responses) .

Q. What strategies optimize the integration of multi-omics data (transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

- Methodological Answer : Use network pharmacology tools (e.g., Cytoscape) to overlay differentially expressed genes/proteins onto pathways like apoptosis or metabolism. Apply machine learning (e.g., Random Forest) to rank predictive features. Validate hub nodes via siRNA knockdown or CRISPR-Cas8. For translational relevance, cross-reference findings with clinical trial databases (e.g., ClinicalTrials.gov ) .

Q. How can researchers mitigate bias when analyzing this compound’s long-term toxicity in heterogeneous populations?

- Methodological Answer : Employ stratified sampling in animal studies to mirror human genetic diversity (e.g., Collaborative Cross mouse strains). Use longitudinal metabolomics to track metabolite shifts linked to organ toxicity. Apply causal inference models (e.g., Bayesian networks) to distinguish drug-induced effects from comorbidities. Publish raw data in FAIR-compliant repositories to enable independent validation .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for handling non-linear dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal (Hill equation) or biphasic models using tools like GraphPad Prism. Report AIC/BIC values to justify model selection. For non-parametric data, use bootstrap resampling to estimate confidence intervals. Include scatterplots with 95% CI bands in supplementary materials .

Q. How should researchers address limitations in this compound’s pharmacokinetic modeling due to interspecies variability?

- Methodological Answer : Use allometric scaling adjusted for species-specific metabolic rates (e.g., cytochrome P450 activity). Validate predictions with PBPK modeling (e.g., GastroPlus). For human extrapolation, incorporate in vitro hepatocyte data and physiologically relevant organ-on-chip systems .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.